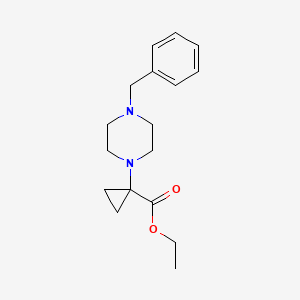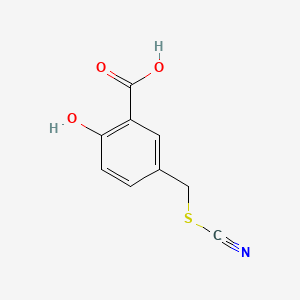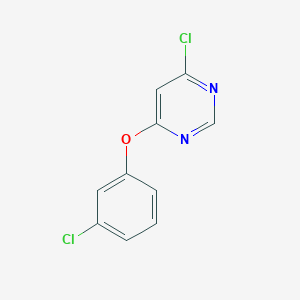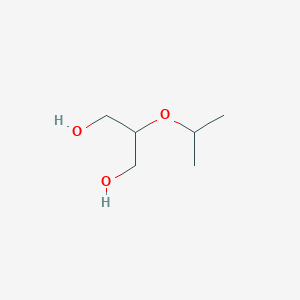
Glycerol alpha-isopropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol alpha-isopropyl ether is an organic compound belonging to the class of glycerol ethers. It is characterized by the presence of an isopropyl group attached to the glycerol backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycerol alpha-isopropyl ether can be synthesized through several methods. One common approach involves the etherification of glycerol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 100°C. Another method involves the use of glycidol as a starting material, which undergoes a ring-opening reaction with isopropyl alcohol to form the desired ether .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of heterogeneous catalysts to enhance the reaction rate and selectivity. Additionally, the purification of the final product is achieved through distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol alpha-isopropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted ethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Glycerol alpha-isopropyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: This compound is utilized in the production of surfactants, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of glycerol alpha-isopropyl ether involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cell membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycerol alpha-methyl ether
- Glycerol alpha-ethyl ether
- Glycerol alpha-butyl ether
Uniqueness
Glycerol alpha-isopropyl ether is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to other glycerol ethers, it offers a balance of hydrophilic and hydrophobic characteristics, making it suitable for a wide range of applications. Its unique reactivity and stability also contribute to its versatility in various chemical and industrial processes .
Propriétés
Numéro CAS |
73757-65-0 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
2-propan-2-yloxypropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
TZVGNDWIPYNINU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


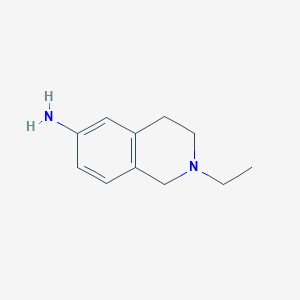
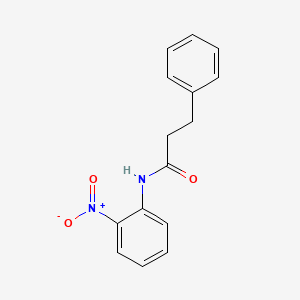
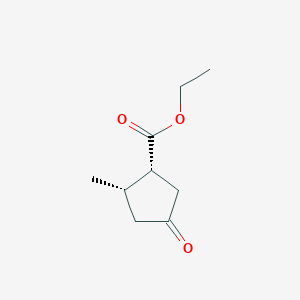

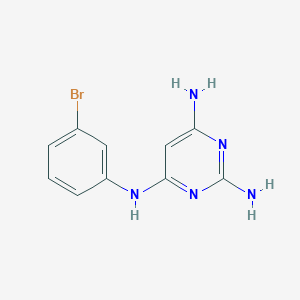

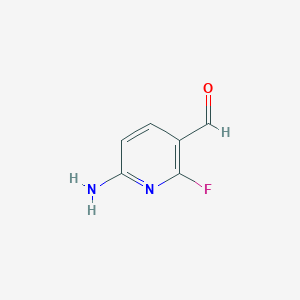

![[4-(Piperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B13982730.png)
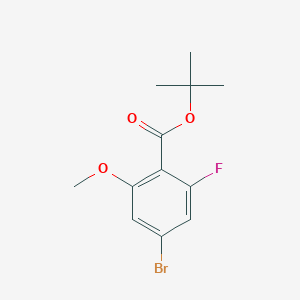
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)
